molecular formula C7H6N2S B6613683 3-amino-4-sulfanylbenzonitrile CAS No. 802559-53-1

3-amino-4-sulfanylbenzonitrile

Cat. No. B6613683
CAS RN: 802559-53-1
M. Wt: 150.20 g/mol
InChI Key: CJEDABGJILXBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-sulfanylbenzonitrile, commonly referred to as 4-ASBN, is an organic molecule that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 4-ASBN is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of dyes, polymers, and other materials. In addition, 4-ASBN is a versatile reagent in organic synthesis, making it a valuable tool for scientists.

Scientific Research Applications

4-ASBN has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various pharmaceuticals and other compounds, and as a reagent in the synthesis of dyes, polymers, and other materials. It has also been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. In addition, 4-ASBN has been used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the regulation of certain enzymes.

Mechanism of Action

4-ASBN acts as a nucleophilic substitution reagent, meaning that it can react with other molecules to form new bonds. This is due to the presence of a lone pair of electrons on the nitrogen atom of the molecule. The lone pair of electrons is able to interact with the electron-deficient region of another molecule, resulting in the formation of a new bond. This reaction is known as nucleophilic substitution and is the basis for many of the reactions involving 4-ASBN.
Biochemical and Physiological Effects
4-ASBN has been used in the study of biochemical and physiological processes. It has been used to study the metabolism of certain drugs, as well as the regulation of certain enzymes. In addition, 4-ASBN has been used in the study of cell signaling and the regulation of gene expression. It has also been used to study the role of certain proteins in the body and their potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4-ASBN has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solution. In addition, it is a versatile reagent that can be used in a variety of reactions. However, 4-ASBN is also toxic and should be handled with caution. It is also sensitive to light and air and should be stored in a dark, airtight container.

Future Directions

The potential future directions for 4-ASBN are numerous. It could be used in the development of new pharmaceuticals and other compounds, as well as new materials such as dyes and polymers. In addition, it could be used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the regulation of certain enzymes. Finally, it could be used in the study of cell signaling and the regulation of gene expression, as well as the role of certain proteins in the body and their potential therapeutic applications.

Synthesis Methods

4-ASBN can be synthesized from 4-chlorobenzonitrile and aqueous ammonia. The reaction is carried out in aqueous solution at a temperature of approximately 100°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution to give the desired product. The reaction can also be carried out in the presence of a catalyst such as palladium or platinum. The reaction is typically run in a sealed vessel to prevent the formation of explosive gases.

properties

IUPAC Name

3-amino-4-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDABGJILXBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-sulfanylbenzonitrile

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